
2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of methoxy groups and a benzyl substituent adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield similar benzazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The methoxy groups and benzyl substituent can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups at the methoxy or benzyl positions.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s structure suggests it could be explored for therapeutic applications, such as in the development of new drugs.
Industry: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzazepine core and substituents. These interactions could modulate biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds share a similar benzazepine core and have been studied for their medicinal properties.
4-Hydroxy-2-quinolones: These compounds also exhibit interesting biological activities and are used in drug research.
Uniqueness
2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups and a benzyl substituent distinguishes it from other benzazepine derivatives and may confer unique properties in terms of binding affinity and selectivity for molecular targets.
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-15-8-9-19(21)20(12-14-6-4-3-5-7-14)13-16(15)11-18(17)23-2/h3-7,10-11,13,15H,8-9,12H2,1-2H3 |
Clé InChI |
MHLOGFJSVCLOLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2CCC(=O)N(C=C2C=C1OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


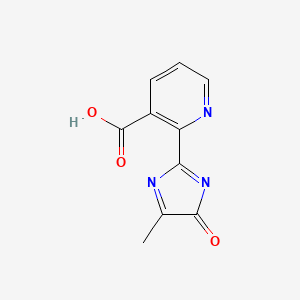
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
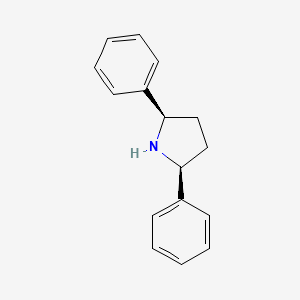
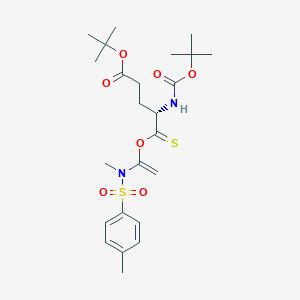
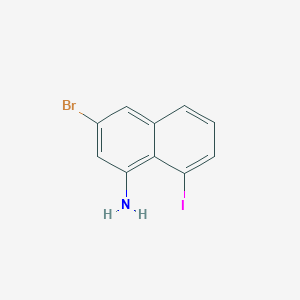

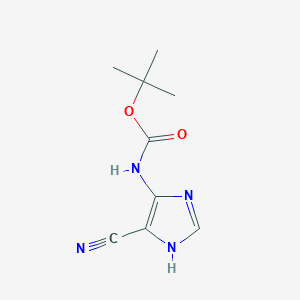
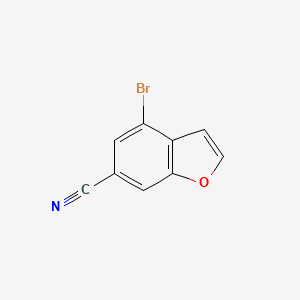
![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B12832875.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12832883.png)

![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)

